AS100

Adenosine A2B receptor Antagonist Binding affinity

Researchers often struggle to find adenosine A2B antagonists validated in native cellular environments rather than recombinant overexpression systems. AS100 solves this with documented functional antagonism in native human neutrophil membranes (pKi 8.2 at A2B), translating recombinant binding affinity into physiologically relevant receptor blockade. • Defined selectivity: pKi 8.2 (A2B), 6.5 (A1), <6.0 (A2A) - ~50-fold A2B/A1 window for subtype-specific dose-response studies • Dual A2B/A1 antagonism enables single-tool blockade in co-expression systems • ≥98% purity, ambient-temperature-stable shipping

Molecular Formula C23H25Cl2N7O4
Molecular Weight 534.398
CAS No. 860033-28-9
Cat. No. B605600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAS100
CAS860033-28-9
SynonymsAS100;  AS-100;  AS 100
Molecular FormulaC23H25Cl2N7O4
Molecular Weight534.398
Structural Identifiers
SMILESO=C(NC1=CC=C(Cl)C(Cl)=C1)COC2=NN(C)C(C3=NC4=C(N(CCC)C(N(CCC)C4=O)=O)N3)=C2
InChIInChI=1S/C23H25Cl2N7O4/c1-4-8-31-21-19(22(34)32(9-5-2)23(31)35)27-20(28-21)16-11-18(29-30(16)3)36-12-17(33)26-13-6-7-14(24)15(25)10-13/h6-7,10-11H,4-5,8-9,12H2,1-3H3,(H,26,33)(H,27,28)
InChIKeyOESRCCUPNGDTIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AS100: Adenosine A2B/A1 Receptor Antagonist


AS100 (CAS 860033-28-9) is a small-molecule, dual antagonist of the human adenosine A2B receptor (pKi = 8.2) and adenosine A1 receptor (pKi = 6.5) [1]. It is classified as a synthetic organic compound, with the chemical name N-(3,4-dichlorophenyl)-2-{[5-(2,6-dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl]oxy}acetamide and a molecular weight of 533.13 g/mol [2]. AS100 functions as a pharmacological tool compound, with its biological activity characterized through in vitro binding and functional assays using recombinant and native human adenosine receptors [1].

Dual A2B/A1 adenosine receptor antagonist tool compound
Functional antagonism validated in native human cell systems
Supports adenosine receptor subtype signaling studies

AS100: Unique Pharmacological Profile


The adenosine A2B receptor exhibits species-dependent pharmacology and a complex ligand-binding pocket, where minor structural modifications to antagonist scaffolds produce profound shifts in affinity and selectivity profiles [1]. In the 2005 study characterizing AS100, structurally related compounds differing only in substituents on the phenyl or purine rings showed substantial variations in pKi values at human A2B receptors, as well as divergent functional activities in native cell systems [1]. Therefore, the assumption that an analog bearing the same core scaffold will recapitulate the precise antagonist profile of AS100 is invalid. The quantitative evidence in Section 3 delineates the specific, measurable pharmacological signature that defines AS100, which cannot be extrapolated to other compounds without direct empirical verification [1].

Structural analogs
Minor scaffold modifications may produce large shifts in A2B affinity and subtype selectivity, limiting direct extrapolation.
Functional antagonism transfer
Functional activity observed in recombinant systems may not replicate in native cell environments without empirical confirmation.
Pharmacological signature
The precise A2B/A1 selectivity profile is compound-specific; related scaffolds cannot be assumed to deliver the same dual antagonist pattern.

AS100: Comparative Evidence


Nanomolar A2B Affinity and A1 Selectivity

AS100 demonstrates high-affinity binding to the human adenosine A2B receptor with a pKi of 8.2 (Ki ≈ 6.3 nM), while its affinity for the human adenosine A1 receptor is substantially lower, with a pKi of 6.5 (Ki ≈ 316 nM) [1]. This differential binding profile translates to approximately 50-fold selectivity for A2B over A1 receptors. When evaluated against the other adenosine receptor subtypes, AS100 showed no measurable affinity for human A2A receptors (Ki > 1000 nM) and no reported activity at human A3 receptors in the primary characterization study [1][2].

A2B Affinity & Selectivity
Head-to-head
pKi 8.2 (A2B) · ~50-fold over A1
Supports A2B-selective pharmacological studies
Minimal A1/A2A off-target binding at relevant concentrations
Adenosine A2B receptor Antagonist Binding affinity

Functional Antagonism: Native vs Recombinant Systems

In functional assays measuring NECA-stimulated cAMP production, AS100 acts as a potent antagonist at human A2B receptors expressed in both recombinant CHO cells and native human neutrophil membranes [1]. While the primary publication reports pKi values derived from binding studies, the functional antagonism of AS100 was directly compared to other xanthine-derived antagonists in the same experimental systems. The functional potency of AS100 in native human neutrophils (a physiologically relevant cell type expressing endogenous A2B receptors) was quantitatively determined, providing a crucial bridge between recombinant system data and native tissue pharmacology [1].

Functional Antagonism
Head-to-head
cAMP assay · native human neutrophils
Validates receptor blockade in physiologically relevant cells
Supports ex vivo pharmacology research
Adenosine A2B receptor Functional antagonism cAMP

AS100 vs MRS1754 Affinity Comparison

According to standardized pharmacological data curated in the IUPHAR/BPS Guide to Pharmacology, AS100 and MRS1754 (a widely used reference A2B antagonist) have been annotated with comparative affinity values for the human A2B receptor [1]. AS100 displays a pKi of 8.2, whereas MRS1754 is annotated with a pKi of 8.8 [1]. This indicates that MRS1754 possesses approximately 4-fold higher affinity for the A2B receptor than AS100 under the reported assay conditions. While MRS1754 is often cited as a more potent and selective A2B antagonist, AS100 offers a distinct chemical scaffold and a dual A2B/A1 antagonist profile that may be advantageous for specific research applications where such a profile is mechanistically relevant [1].

AS100 vs MRS1754
Cross-study comparable
AS100
pKi 8.2
MRS1754
pKi 8.8
Distinct scaffold and dual antagonist profile
MRS1754 shows higher affinity; select based on desired selectivity and chemical series
Adenosine A2B receptor Antagonist comparison Selectivity

Purity and Quality Control Specifications

Commercial vendors of AS100 report a purity of ≥98.0% as determined by HPLC analysis . This specification provides a quantifiable baseline for lot-to-lot consistency and ensures that the biological activity observed in assays is attributable to AS100 rather than impurities. The compound is provided with a Certificate of Analysis (COA) and Material Safety Data Sheet (MSDS) upon request .

Purity (HPLC)
Supplier-reported
≥98.0%
Minimizes confounding bioactive impurities
Request lot-specific COA for verification
Quality control Purity Small molecule characterization

AS100: Research Applications


A2B Pharmacology in Native Human Cells

AS100 is optimally deployed as an antagonist tool compound for studies requiring blockade of the human A2B adenosine receptor in native cellular environments, such as human neutrophils. The 2005 Varani et al. study explicitly validated the functional antagonism of AS100 in native human neutrophil membranes, confirming that its high recombinant binding affinity (pKi = 8.2) translates to effective receptor blockade in a physiologically relevant primary cell type [1]. This application is specifically supported by the quantitative evidence of functional antagonism in native cells, making AS100 a suitable choice for ex vivo pharmacology studies where recombinant overexpression systems do not accurately model endogenous receptor density and signaling coupling.

Selectivity Profiling Across Adenosine Subtypes

The defined selectivity profile of AS100—with a pKi of 8.2 at A2B, pKi of 6.5 at A1, and pKi < 6.0 at A2A—makes it a valuable tool for experiments that aim to dissect the contributions of different adenosine receptor subtypes to a given biological response [1]. The ~50-fold selectivity window between A2B and A1 allows researchers to use AS100 at concentrations that saturate A2B receptors while minimizing significant A1 receptor engagement. This application is directly supported by the comparative binding data presented in Section 3, enabling dose-response experimental designs that leverage the quantifiable selectivity window [1].

Dual A2B/A1 Antagonism in Signaling Studies

For research questions where simultaneous antagonism of both the A2B and A1 adenosine receptors is mechanistically desirable, AS100 provides a single-tool compound approach. The documented pKi values of 8.2 (A2B) and 6.5 (A1) indicate that AS100 can be used to block both receptor subtypes in systems where they are co-expressed and functionally coupled [1]. This dual antagonist profile distinguishes AS100 from highly selective A2B antagonists like MRS1754, and is directly supported by the primary pharmacological characterization data [1].

Application
Selection Property
Validation Focus
A2B Pharmacology in Native Cells
Reported functional antagonism in native human neutrophils
Confirm receptor blockade in target primary cell type
Adenosine Subtype Selectivity Profiling
Defined selectivity window between A2B and A1
Determine concentration ranges for subtype-specific studies
Dual A2B/A1 Antagonism Studies
Single-compound dual receptor blockade profile
Assess simultaneous receptor engagement in co-expression systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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